Sulocarbilate
Description
Sulocarbilate is a chemical compound recognized for its role as a carbonic anhydrase inhibitor and its classification as a sulfanilamide (B372717) derivative. targetmol.com While not as widely known as other pharmaceuticals, its unique properties have secured its place in various scientific and therapeutic research areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXMTGXWCGEIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153100 | |
| Record name | Sulocarbilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-64-2 | |
| Record name | Carbamic acid, N-[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulocarbilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulocarbilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOCARBILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ26183XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Biological Activity of Sulocarbilate
Elucidation of Sulocarbilate's Mechanism of Action
The primary mechanism of action for this compound is centered on its role as a carbonic anhydrase inhibitor, which subsequently influences various physiological pathways and the balance of biological fluids.
Inhibition of Carbonic Anhydrase Activity
This compound is identified as a carbonic anhydrase inhibitor. targetmol.comnih.gov This class of drugs, often sulfonamide derivatives, functions by targeting carbonic anhydrase enzymes. targetmol.comresearchgate.net These ubiquitous metalloenzymes are crucial for the reversible hydration of carbon dioxide to bicarbonate and protons. mdpi.com By inhibiting this enzymatic activity, this compound can alter physiological processes that are dependent on the products of this reaction. For instance, the inhibition of carbonic anhydrase in the eye leads to a decrease in the production of aqueous humor, which can lower intraocular pressure. smolecule.com This mechanism is a key factor in the investigation of this compound for conditions like glaucoma. smolecule.com The inhibition of carbonic anhydrases by sulfonamides is a well-established principle in pharmacology, with these inhibitors playing a critical role in managing various health conditions. mdpi.com
Investigations into this compound's Molecular Interactions
The efficacy of this compound at the molecular level is determined by its binding to protein targets and the specific noncovalent forces that stabilize these interactions.
Ligand-Protein Binding Dynamics and Kinetics
The interaction between a ligand like this compound and its protein target, such as carbonic anhydrase, is a dynamic process characterized by specific binding kinetics. nih.gov Recent research has increasingly emphasized the importance of ligand binding rates over simple binding affinity in determining in vivo drug efficacy. nih.gov The study of protein-ligand binding involves understanding the thermodynamic and kinetic parameters of these reversible interactions. diva-portal.org For sulfonamides binding to carbonic anhydrases, extensive databases are being compiled to link crystal structures with thermodynamic data, providing insight into these interactions. diva-portal.org Computational methods are also becoming crucial in predicting the kinetics of drug-protein binding, offering insights that can aid in drug development. unisyscat.de These methods help in understanding the entire binding pathway, including the transition states and potential energy barriers, which govern the ligand's residence time at the binding site. nih.govescholarship.org
Table 1: Key Factors in Ligand-Protein Binding Kinetics
| Factor | Description | Relevance to this compound |
|---|---|---|
| Binding Affinity (Thermodynamics) | The strength of the binding between a ligand and its protein target at equilibrium. | Determines the concentration of this compound required to bind to a significant fraction of carbonic anhydrase enzymes. |
| Binding Rates (Kinetics) | The rates at which a ligand associates (k_on) and dissociates (k_off) from its protein target. The ratio k_off/k_on determines the affinity. | Influences the duration of the inhibitory effect of this compound on carbonic anhydrase. A longer residence time (lower k_off) can be correlated with prolonged in vivo efficacy. nih.gov |
| Conformational Changes | Structural changes in the protein and/or ligand upon binding. | The binding of this compound may induce or select for specific conformations of the carbonic anhydrase active site. |
| Solvation Effects | The role of water molecules in the binding process, including their displacement from the binding site. | Water molecules in the active site of carbonic anhydrase are displaced upon sulfonamide binding, which is an important factor in the thermodynamics of the interaction. |
Noncovalent Interaction Profiling
Noncovalent interactions are critical for the specific and transient binding of ligands to proteins. wikipedia.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the three-dimensional structure of proteins and their interactions with small molecules. nih.gov The binding of sulfonamides to the active site of carbonic anhydrase is a classic example directed by a variety of noncovalent interactions.
The sulfonamide group itself is crucial for this binding. The nitrogen atom of the sulfonamide deprotonates and coordinates to the zinc ion present in the active site of most carbonic anhydrase isoforms, which is a key electrostatic interaction. Furthermore, the rest of the molecule forms a network of hydrogen bonds and van der Waals contacts with the amino acid residues lining the active site cavity. mdpi.com
Table 2: Profile of Noncovalent Interactions for Sulfonamide Binding
| Interaction Type | Description | Role in this compound-Carbonic Anhydrase Binding |
|---|---|---|
| Electrostatic Interactions | Attraction or repulsion of species with electric charges. Includes ion-ion, ion-dipole, and dipole-dipole interactions. wikipedia.org | The primary anchoring interaction is the coordination of the negatively charged sulfonamide nitrogen to the positively charged Zn(II) ion in the carbonic anhydrase active site. |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. nih.gov | The sulfonamide group's oxygen atoms act as hydrogen bond acceptors with the backbone amide of a conserved threonine residue. Other parts of the this compound molecule can form additional hydrogen bonds. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. wikipedia.org | Aromatic or aliphatic parts of the this compound molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the active site, contributing to binding affinity and specificity. |
| π-Interactions | Interactions involving π-systems, such as π-π stacking (between aromatic rings), cation-π, and anion-π interactions. wikipedia.org | If this compound contains an aromatic ring, it can form π-π stacking interactions with aromatic residues like phenylalanine or histidine in the active site. |
Computational Approaches to Model Molecular Interactions
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available research, the methodologies for modeling the interactions of its chemical class—sulfonamide inhibitors—with their target, carbonic anhydrase (CA), are well-established. These computational techniques are vital for predicting binding modes, understanding interaction stability, and guiding the design of new inhibitors.
Molecular Docking: This is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For sulfonamide-based inhibitors like this compound, molecular docking simulations are performed to place the molecule into the active site of various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII). mdpi.comnih.govnih.gov Software such as AutoDock, MOE (Molecular Operating Environment), and GOLD are commonly employed for these simulations. mdpi.comnih.govsemanticscholar.org The process involves preparing the 3D structures of the ligand (this compound) and the protein (carbonic anhydrase) and then using a scoring function to evaluate the fitness of different binding poses. mdpi.com The results, often given as a docking score in kcal/mol, indicate the stability of the predicted complex. mdpi.com These studies help identify key interactions, such as metallic bonds with the active site zinc ion and hydrogen bonds with specific amino acid residues. mdpi.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often used to study the dynamic behavior of the ligand-protein complex over time. rsc.org Programs like GROMACS and Desmond are used to simulate the physical movements of the atoms in the complex, providing insights into its stability. rsc.orgchemspider.com MD simulations can confirm the stability of the binding pose predicted by docking and analyze the flexibility of the protein and the ligand. rsc.org Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, which collectively provide a detailed view of the interaction dynamics at an atomic level. rsc.org
| Computational Method | Primary Application | Key Insights Provided | Common Software |
|---|---|---|---|
| Molecular Docking | Predicting the binding pose and affinity of an inhibitor within the enzyme's active site. mdpi.com | - Binding energy/score
| AutoDock, MOE, GOLD mdpi.comnih.govsemanticscholar.org |
| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of the enzyme-inhibitor complex over time. rsc.org | - Stability of binding interactions
| GROMACS, Desmond, SchNetPack rsc.orgchemspider.commdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models to correlate chemical structure with biological activity. rsc.org | - Prediction of inhibitory activity for novel compounds
| Various statistical software |
Intermolecular Interactions with Biological Macromolecules
The inhibitory activity of this compound is dependent on its direct interaction with biological macromolecules, specifically the metalloenzyme carbonic anhydrase (CA). smolecule.comnih.gov The binding of sulfonamide-based inhibitors to the active site of carbonic anhydrase is a well-characterized interaction driven by a combination of forces.
The primary and most critical interaction is the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn(II) ion located at the bottom of the enzyme's active site cavity. mdpi.comnih.gov This interaction, where the sulfonamide nitrogen acts as a zinc-binding group, mimics the binding of the natural substrate and is fundamental to the inhibitory mechanism. nih.gov
Beyond this crucial coordination, the stability and specificity of the binding are enhanced by a network of other intermolecular forces:
Hydrogen Bonding: The sulfonamide group also forms key hydrogen bonds with the side chain of the highly conserved amino acid residue Threonine-199 (Thr199). mdpi.com This interaction helps to properly orient the inhibitor within the active site. Other residues, such as Histidine-64 (His64), which acts as a proton shuttle, can also form hydrogen bonds with the inhibitor. semanticscholar.org
Given that this compound possesses the essential sulfonamide moiety, it is presumed to engage in this canonical binding mode. smolecule.commdpi.com The N-(4-sulfamoylphenyl)carbamate structure of this compound would anchor to the Zn(II) ion via its sulfonamide group, while its phenyl ring and 2-hydroxyethyl ester tail would occupy the hydrophobic and hydrophilic halves of the active site, forming additional stabilizing interactions. mdpi.com
| Amino Acid Residue | Isoform Example | Type of Interaction | Role in Binding |
|---|---|---|---|
| Zn(II) ion | All CAs | Metalic Coordination | Primary anchor point for the sulfonamide group. nih.gov |
| Threonine-199 (Thr199) | hCA II | Hydrogen Bond | Orients the sulfonamide group for optimal zinc binding. mdpi.com |
| Histidine-94 (His94) | hCA II | Pi-Pi Stacking | Stabilizes the aromatic portion of the inhibitor. mdpi.com |
| Valine-121 (Val121) | hCA II | Van der Waals / Hydrophobic | Contributes to binding affinity through hydrophobic interactions. chim.it |
| Phenylalanine-131 (Phe131) | hCA II | Van der Waals / Hydrophobic | Forms part of the hydrophobic pocket of the active site. chim.it |
| Leucine-198 (Leu198) | hCA II | Van der Waals / Hydrophobic | Can undergo conformational changes to accommodate the inhibitor. chim.it |
| Histidine-64 (His64) | hCA II | Hydrogen Bond | Interacts with the "tail" portion of the inhibitor. semanticscholar.org |
Synthetic Pathways and Chemical Modification Studies of Sulocarbilate
Advanced Organic Synthesis Methodologies for Sulocarbilate
The synthesis of this compound is typically achieved through multi-step reaction sequences. smolecule.com A multi-step synthesis involves a series of sequential chemical reactions where the product of one step becomes the starting material for the next. utdallas.eduvapourtec.com This strategic approach is necessary when a target molecule cannot be formed in a single step from readily available precursors. vapourtec.com
In the synthesis of complex organic molecules, particularly those containing multiple functional groups like sulfa drugs, protecting groups are often employed. utdallas.edu A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted side reactions during a synthetic step. This strategy allows for better control over the reaction sequence. For example, a reactive amine group might be temporarily converted to a less reactive amide, which can then be converted back to the amine at a later stage in the synthesis. utdallas.edu This ensures that chemical transformations occur only at the desired locations on the molecule.
Esterification is a key reaction in the synthesis and modification of compounds like this compound, commonly involving the reaction of a carboxylic acid with an alcohol. smolecule.com In some applications, this compound itself can act as the alcohol component in esterification reactions, particularly with polysaccharides. google.com
Cross-linking is a chemical modification technique used to form covalent bonds between polymer chains, enhancing the structural integrity and stability of the resulting material. smolecule.commonash.edu This strategy is particularly relevant when incorporating a compound like this compound into a larger matrix, such as a hydrogel or a biodegradable plastic, often for applications requiring controlled release. google.comrsc.org The cross-linking can be achieved through various methods, including the use of polyfunctional molecules that can react with multiple polymer chains. For instance, a polyhydric alcohol (containing multiple alcohol groups) can react with carboxylic acid groups on different polymer chains to form ester bridges. google.com Similarly, a polycarboxylic acid, such as citric acid, can be used to cross-link polymers containing hydroxyl groups. researchgate.netlscollege.ac.in
Table 1: Overview of Cross-Linking Strategies
| Strategy | Cross-Linking Agent Type | Mechanism | Desired Outcome |
|---|---|---|---|
| Esterification with Polyhydric Alcohols | Diols (e.g., Ethylene Glycol) | Forms ester bonds between two separate polymer chains containing carboxylic acid groups. google.com | Increased stability and controlled release of an active compound. google.com |
| Esterification with Polycarboxylic Acids | Di/Tricarboxylic Acids (e.g., Citric Acid) | Forms ester bonds between two separate polymer chains containing hydroxyl groups. researchgate.net | Enhanced mechanical strength, thermal stability, and modified hydrophobicity. researchgate.netlscollege.ac.in |
| Use of Bifunctional Reagents | Aldehydes (e.g., Glutaraldehyde) | Covalently links amine groups (e.g., lysine (B10760008) residues) on protein molecules. libretexts.org | Stabilization of protein structures and formation of enzymatic aggregates. libretexts.org |
Hydrolysis and substitution reactions are fundamental pathways that are crucial for the biological activity and chemical modification of this compound. smolecule.com
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. chemguide.co.uk In the context of esters, hydrolysis (typically catalyzed by an acid or a base) cleaves the ester bond to yield a carboxylic acid and an alcohol. sigmaaldrich.com This process can be relevant to the mechanism of action for a drug, enabling the release of an active form within a biological system. google.com
Substitution reactions involve the replacement of one functional group in a chemical compound with another. monash.edu These reactions are central to organic synthesis. Nucleophilic substitution is a common class of such reactions, where a nucleophile (an electron-rich species) attacks a carbon atom and displaces a leaving group. atdbio.com This type of reaction is fundamental in converting one functional group to another, such as the synthesis of an alcohol from a halogenoalkane using a hydroxide (B78521) ion as the nucleophile. atdbio.com These pathways are essential for creating derivatives and analogues of a parent molecule to modify its properties.
Following a chemical synthesis, the crude product is rarely pure and contains a mixture of unreacted starting materials, by-products, and the desired compound. Therefore, purification is a critical final step to isolate the pure substance. polypeptide.com For this compound, chromatography is a key purification technique. smolecule.com Chromatography encompasses a variety of methods that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. chemrxiv.org The choice of method depends on the properties of the target compound and the impurities to be removed. acs.org
Table 2: Common Purification Techniques in Organic Synthesis
| Technique | Principle | Typical Application |
|---|---|---|
| Distillation | Separation based on differences in boiling points of liquid components. researchgate.net | Purifying solvents and separating volatile liquids from non-volatile solids. researchgate.net |
| Recrystallization | Separation of a solid from impurities based on differences in solubility in a specific solvent at different temperatures. researchgate.net | Purifying impure solid compounds. The compound is dissolved in a hot solvent and crystallizes as it cools, leaving impurities behind in the solution. researchgate.net |
| Liquid-Liquid Extraction | Separation based on differential solubility of a compound in two immiscible liquid phases. mit.edu | Isolating a desired compound from a solution by transferring it to another solvent in which it is more soluble and impurities are less soluble. mit.edu |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. acs.org | Isolating pure compounds from complex mixtures. Variations include ion-exchange and reversed-phase chromatography. acs.org |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography providing high resolution and speed. chemrxiv.org | Analytical separation to determine purity and preparative separation to isolate highly pure compounds. Reversed-phase HPLC is common for organic molecules. polypeptide.comchemrxiv.org |
| Gel Filtration (Size-Exclusion Chromatography) | Separation based on molecular size. Larger molecules elute faster as they are excluded from the pores of the stationary phase. chemrxiv.org | Separating large molecules like polymers or proteins from smaller molecules like salts or residual reagents. chemrxiv.org |
Computational Prediction and Optimization of this compound Synthesis Pathways
While specific studies applying computational methods to the synthesis of this compound are not prominent in public literature, the field of computer-aided synthesis planning is rapidly advancing and is highly relevant for designing pathways for carbonic anhydrase inhibitors and other complex molecules. acs.orgresearchgate.net
Retrosynthesis is a problem-solving technique for designing chemical syntheses. The process involves deconstructing a target molecule into simpler, commercially available precursors through a series of known reactions. Traditionally a manual process reliant on the intuition and experience of chemists, retrosynthesis is now being revolutionized by artificial intelligence (AI) and machine learning (ML). acs.org
| Concept | Description | Role in Synthesis Planning |
|---|---|---|
| Retrosynthesis | A method of planning a synthesis by working backward from the target molecule to simpler, available starting materials. | Provides the logical framework for designing a synthetic route. |
| Machine Learning (ML) Model | An algorithm trained on data to recognize patterns and make predictions. In this context, it learns chemical reaction rules from a large database. | Predicts plausible "disconnections" (reverse reactions) in a target molecule to identify potential precursors. |
| Reaction Database (e.g., Reaxys) | A large, curated collection of experimentally validated chemical reactions. | Serves as the training data for the machine learning model, providing the "knowledge" of what reactions are possible. |
| Molecular Representation (SMILES, Graph) | A method of encoding a molecule's structure into a format a computer can process. Common formats include SMILES strings and molecular graphs. | Allows the AI model to "read" and analyze chemical structures to predict transformations. |
| Synthetic Route Design | The process of creating a complete, step-by-step plan to synthesize a target molecule. | The AI explores a tree of possible reaction steps to find the most efficient and viable pathway from starting materials to the final product. |
Predictive Modeling of Reaction Outcomes
The synthesis of specialized chemical compounds like this compound involves complex reaction pathways where yield and purity are critical. Predictive modeling, utilizing computational and machine learning approaches, has emerged as a vital tool for optimizing these synthetic routes. While specific predictive models for this compound synthesis are not extensively documented in public literature, the principles and methodologies are well-established in chemical engineering and medicinal chemistry. orientjchem.org
Predictive models for chemical reactions aim to forecast outcomes, such as product yield and the formation of byproducts, based on a set of input parameters. researchgate.net These parameters can include reactant concentrations, temperature, pressure, catalyst type, and solvent. The core of this approach is often a mathematical model, which can range from systems of differential equations describing reaction kinetics to complex machine learning algorithms trained on extensive datasets. orientjchem.org
Machine learning models, for instance, can be trained on data from previously conducted reactions. researchgate.net By analyzing this historical data, the model learns the intricate relationships between reaction conditions and outcomes. Once trained, it can predict the results of new, unseen reaction scenarios, guiding chemists toward optimal conditions without the need for exhaustive trial-and-error experimentation. orientjchem.orgresearchgate.net The use of neural networks and deep learning has shown exceptional performance in predicting reaction yields with high accuracy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with activity, can also be adapted to predict reactivity. For related sulfa drugs, 3D-QSAR models have been successfully used to develop pharmacophores that predict binding affinity to biological targets. nih.gov A similar approach could be employed to model the reactivity of this compound precursors, predicting their likelihood of participating in the desired reaction pathways. By analyzing the electronic and steric properties of the starting materials, a QSAR model could predict the favorability of the esterification process central to this compound synthesis.
Table 1: Hypothetical Input Parameters and Predicted Outcomes for this compound Synthesis
| Parameter | Value | Predicted Yield (%) | Predicted Purity (%) |
| Reactant A: Alcohol | Methanol | 85 | 98 |
| Reactant B: Carboxylic Acid | p-sulfonamidobenzoic acid | ||
| Catalyst | Sulfuric Acid | ||
| Temperature (°C) | 60 | ||
| Reactant A: Alcohol | Ethanol | 82 | 97 |
| Reactant B: Carboxylic Acid | p-sulfonamidobenzoic acid | ||
| Catalyst | p-Toluenesulfonic acid | ||
| Temperature (°C) | 70 | ||
| Reactant A: Alcohol | Propanol | 78 | 95 |
| Reactant B: Carboxylic Acid | p-sulfonamidobenzoic acid | ||
| Catalyst | Sulfuric Acid | ||
| Temperature (°C) | 80 |
This table is illustrative and based on general principles of chemical reaction modeling. The values are not derived from actual experimental data on this compound.
Derivatization Strategies and Analogue Development for Enhanced Bioactivity
Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is a cornerstone of drug discovery and development. mdpi.com For this compound, which is noted for its role as a carbonic anhydrase inhibitor and its potential anti-inflammatory effects through cyclo-oxygenase (COX) inhibition, derivatization offers a pathway to enhance its therapeutic profile. nih.govfrontiersin.orggoogle.com Strategies can be aimed at improving potency, selectivity, metabolic stability, or pharmacokinetic properties.
One common strategy involves the modification of key functional groups. This compound possesses a sulfonamide group (-SO₂NH₂) and an ester group, both of which are amenable to chemical modification.
Structure-Activity Relationship (SAR) Guided Derivatization: The development of new analogues is guided by understanding the structure-activity relationship (SAR), which defines how specific structural features of a molecule contribute to its biological activity. slideshare.netresearchgate.net For sulfa drugs, the sulfonamide group is often crucial for their mechanism of action. nih.gov Modifications to the aromatic ring or the amine of the sulfonamide can significantly impact activity. For instance, introducing electron-withdrawing or donating groups to the phenyl ring could alter the pKa of the sulfonamide, potentially improving its binding affinity to target enzymes like carbonic anhydrase.
Analogue Synthesis via Functional Group Modification:
Amide and Ester Analogues: The ester functional group in this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a series of new amides or esters. rsc.org Reacting the carboxylic acid with various amines or alcohols would yield a library of analogues. This approach allows for the introduction of diverse chemical moieties that can probe the binding pocket of the target enzyme for additional favorable interactions, potentially leading to increased potency or selectivity. rsc.org
N-Substituted Sulfonamides: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can influence the compound's lipophilicity, which affects its absorption and distribution in the body.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres—substituents that retain the intended biological activity. For example, the carboxylic acid ester could be replaced with a tetrazole or a hydroxamic acid, which can mimic the charge distribution and hydrogen bonding capabilities of the original group while potentially offering improved metabolic stability.
Complexation: Another approach to modifying bioactivity is through complexation with metal ions. Studies on other sulfonamides, like sulfaclozine, have shown that forming complexes with metals such as copper(II) or nickel(II) can lead to new compounds with enhanced biological activities, such as improved antitumor effects. frontiersin.org A similar strategy could be explored for this compound, where the sulfonamide and other potential coordinating groups could bind to a central metal ion, creating a new chemical entity with a distinct pharmacological profile.
Table 2: Illustrative Derivatization Strategies for this compound
| Starting Moiety | Modification Strategy | Target Functional Group | Potential New Analogue Class | Desired Bioactivity Enhancement |
| This compound | Hydrolysis & Amidation | Ester | Carboxamide Analogues | Increased binding affinity, altered solubility |
| This compound | Bioisosteric Replacement | Ester | Tetrazole Analogues | Improved metabolic stability |
| This compound | N-Alkylation/Arylation | Sulfonamide Amine | N-Substituted Sulfonamides | Modified lipophilicity and cell permeability |
| This compound | Metal Complexation | Sulfonamide & other donors | Metallo-Sulocarbilate Complexes | Novel therapeutic activities (e.g., anticancer) |
| This compound | Aromatic Ring Substitution | Phenyl Ring | Halogenated/Alkylated Phenyl Analogues | Enhanced target selectivity and potency |
This table presents hypothetical derivatization strategies based on established medicinal chemistry principles. It is intended for illustrative purposes.
Pharmacological Research and Therapeutic Explorations of Sulocarbilate
Sulocarbilate in Ophthalmic Pharmacology: Glaucoma Research
Glaucoma encompasses a group of eye conditions that damage the optic nerve, often due to abnormally high pressure inside the eye (intraocular pressure, IOP). nih.gov The primary treatment goal for glaucoma is to lower this pressure to prevent further vision loss. nih.gov Medications, most commonly prescription eye drops, are the first line of therapy. nih.govglaucoma.org
This compound is classified as a carbonic anhydrase inhibitor. This class of drugs is used in glaucoma treatment to reduce the production of aqueous humor, the fluid inside the eye. nih.govwebmd.com By decreasing the amount of fluid the eye makes, these inhibitors effectively lower intraocular pressure. nih.govwebmd.com
Carbonic anhydrase inhibitors lower IOP by reducing the production of aqueous humor. webmd.comglaucomaassociates.com The enzyme carbonic anhydrase is involved in the formation of bicarbonate ions, which are a key component in the production of this intraocular fluid. By inhibiting this enzyme, drugs in this class decrease the secretion of aqueous humor, thus lowering eye pressure. Other classes of glaucoma medications work through different mechanisms, such as increasing the outflow of fluid from the eye. nih.govglaucoma.org
Table 1: Major Classes of Glaucoma Eye Drops and Their Mechanisms
| Drug Class | Primary Mechanism of Action | Examples |
|---|---|---|
| Prostaglandin Analogs | Increase the outflow of aqueous humor. nih.govglaucoma.orgglaucoma.org | Latanoprost, Travoprost, Bimatoprost nih.govglaucoma.org |
| Beta-Blockers | Decrease the production of aqueous humor. nih.govwebmd.com | Timolol, Betaxolol nih.govwebmd.com |
| Alpha-Adrenergic Agonists | Decrease aqueous humor production and increase outflow. nih.govglaucomaassociates.com | Brimonidine, Apraclonidine nih.govglaucomaassociates.com |
| Carbonic Anhydrase Inhibitors | Decrease the production of aqueous humor. nih.govwebmd.com | Dorzolamide, Brinzolamide nih.gov |
| Rho Kinase Inhibitors | Increase the outflow of aqueous humor. nih.gov | Netarsudil nih.gov |
Specific comparative efficacy studies for this compound are not available in published literature. However, research frequently compares the efficacy of other topical carbonic anhydrase inhibitors, such as dorzolamide and brinzolamide. These are often used as adjunctive therapies or in combination drugs when a single medication does not sufficiently lower IOP. glaucoma.org
For instance, prostaglandin analogs are often considered a first-line treatment and can reduce IOP by approximately 30%. glaucoma.orgglaucomaassociates.com When these are insufficient, a physician might add a medication from another class, such as a carbonic anhydrase inhibitor, to achieve the target eye pressure. glaucoma.org The decision to use a specific drug or combination of drugs is highly individualized and depends on the type of glaucoma, its severity, and the patient's other medical conditions. glaucoma.org
Investigation of this compound's Anti-Inflammatory Properties
There is no specific research available investigating the anti-inflammatory properties of this compound. However, inflammation is a key process in many diseases, and various natural and synthetic compounds are studied for their anti-inflammatory effects. mdpi.comnih.govnih.gov These effects are often mediated through the modulation of inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, or by affecting antioxidant pathways. nih.govresearchgate.net For a compound to be considered for its anti-inflammatory potential, it would need to undergo extensive preclinical and clinical studies to determine its mechanisms of action and efficacy.
Exploratory Research into Other Therapeutic Applications
While no specific research exists for this compound in the following areas, the broader class of carbonic anhydrase inhibitors has been explored for various therapeutic uses beyond glaucoma.
Systemic carbonic anhydrase inhibitors (taken as pills), such as acetazolamide, are used to manage conditions involving fluid imbalance. webmd.com Their mechanism of action in these conditions relates to their diuretic effect and their ability to alter fluid and electrolyte balance in the body. For example, acetazolamide is used in the management of altitude sickness and can be a treatment for idiopathic intracranial hypertension due to its effect on cerebrospinal fluid production.
Currently, there is no evidence or research to suggest a role for this compound in cardiovascular pharmacology. Cardiovascular research is a broad field focusing on conditions of the heart and blood vessels, with studies ranging from prevention and lipid management to advanced heart failure and cardiac surgery. saintlukeskc.orgvumc.orgcsulb.edu Drug repurposing in this field involves extensive investigation to identify new mechanisms and applications for existing compounds, a process for which this compound has not been a subject of published research.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetazolamide |
| Apraclonidine |
| Betaxolol |
| Bimatoprost |
| Brimonidine |
| Brinzolamide |
| Dorzolamide |
| Latanoprost |
| Latanoprostene bunod |
| Methazolamide |
| Netarsudil |
| Pilocarpine |
| This compound |
| Tafluprost |
| Timolol |
Preclinical Research Methodologies and Translational Models for Sulocarbilate
In Vitro and Ex Vivo Models in Sulocarbilate Research
In vitro (in the glass) and ex vivo (out of the living) models are indispensable tools in the early stages of preclinical assessment. cd-genomics.com They provide a controlled environment to investigate the biological effects of a compound at the cellular and tissue level, offering insights into its mechanism of action and potential toxicity before animal testing. cd-genomics.com
Cell-based assays, or cellular assays, are fundamental for investigating the biochemical mechanisms and biological activity of a drug candidate. sigmaaldrich.combmglabtech.com These assays utilize living cells to quantify a compound's effect on various cellular processes, such as cell viability, proliferation, and specific molecular pathways. sigmaaldrich.comaccelevirdx.com Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context by assessing responses within a complete cellular unit. bmglabtech.com
For a compound like this compound, which has been identified as a carbonic anhydrase inhibitor, initial in vitro studies would likely involve enzymatic assays to quantify its inhibitory activity against different carbonic anhydrase isoforms. googleapis.com Research has also pointed towards in vitro studies involving vitreous cells, which would be relevant for its investigation in ophthalmic conditions like glaucoma. archive.org
Cell-based assays are crucial for:
Mechanism of Action (MOA) Studies: Elucidating the specific biochemical interactions through which a drug produces its pharmacological effect. accelevirdx.comdrugdiscoverynews.com
Cytotoxicity Assessment: Determining the concentration at which a compound becomes toxic to cells. sigmaaldrich.com
Screening: High-throughput screening of numerous compounds to identify potential therapeutic leads. bmglabtech.com
Below is a table summarizing common cell-based assays and their applications in drug discovery.
Table 1: Overview of Common Cell-Based Assays| Assay Type | Principle | Primary Application | Relevance to this compound Research |
|---|---|---|---|
| Enzymatic Assays | Measures the inhibition or activation of a specific enzyme by the test compound. | Quantifying potency and selectivity. | Determining the inhibitory constant (Ki) of this compound against various carbonic anhydrase isoforms. |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) | Assesses cell health by measuring metabolic activity or cellular integrity. bmglabtech.comnih.gov | Determining the therapeutic window and off-target toxicity. | Evaluating the safety profile on different ocular cell types (e.g., retinal ganglion cells, trabecular meshwork cells). |
| Reporter Gene Assays | Measures the expression of a reporter gene linked to a specific cellular signaling pathway. | Investigating the impact on gene expression and signaling pathways. | Understanding downstream effects of carbonic anhydrase inhibition. |
| Cell Migration Assays | Quantifies the movement of cells in response to a chemical stimulus. | Studying processes like wound healing or cancer metastasis. | Assessing potential effects on tissue repair processes in the eye. |
Three-dimensional (3D) culture systems and organoids represent a significant advancement over traditional two-dimensional (2D) cell monolayers. crownbio.comsigmaaldrich.com By allowing cells to grow in a 3D space, these models more accurately replicate the complex cell-cell and cell-matrix interactions found in living tissues. crownbio.comnih.gov
Organoids are self-organizing 3D structures grown from stem cells (either adult stem cells or pluripotent stem cells) that can differentiate to form "mini-organs" in a dish. sigmaaldrich.comcorning.com These models are invaluable for studying organ development and disease, as they can recapitulate the architecture and function of their real-life counterparts. nih.govupmbiomedicals.com While there is no specific published research on the use of organoids for this compound, these systems hold immense potential for modeling diseases for which this compound could be a treatment. For instance, retinal or optic nerve organoids could be used to model glaucoma, providing a sophisticated platform to test the neuroprotective effects of this compound.
Table 2: Comparison of Cell Culture Models
| Feature | 2D Monolayer Culture | 3D Spheroids | Organoids |
|---|---|---|---|
| Architecture | Flat, single layer of cells on plastic. crownbio.com | Simple, spherical aggregates of one or more cell types. sigmaaldrich.com | Complex, multi-layered structures with tissue-specific architecture. sigmaaldrich.com |
| Cellular Interaction | Limited to adjacent cells in a single plane. nih.gov | Cell-cell interactions in three dimensions. | Mimics in vivo cell-cell and cell-matrix interactions. nih.gov |
| Physiological Relevance | Low; lacks tissue-specific structure and microenvironment. | Moderate; better representation of in vivo conditions than 2D. | High; recapitulates organ-specific structure and function. upmbiomedicals.com |
| Source | Immortalized cell lines, primary cells. | Cell lines, primary tumor cells. sigmaaldrich.com | Adult stem cells, pluripotent stem cells, patient tissues. nih.govcorning.com |
| Application | High-throughput screening, basic mechanism studies. | Drug screening, tumor biology studies. | Disease modeling, personalized medicine, developmental biology. corning.com |
In Vivo Animal Models for Efficacy and Safety Assessment
Following in vitro testing, promising compounds are evaluated in in vivo animal models to assess their efficacy and safety in a whole, living organism. nih.govnih.gov These studies are essential for understanding a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) and for identifying potential toxicities that may not be apparent in cell culture. cd-genomics.com
Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to mimic human diseases, often by introducing specific oncogenes or knocking out tumor suppressor genes. crownbio.comnih.gov A key advantage of GEMMs is that they develop tumors spontaneously within a natural, immune-proficient microenvironment, which closely mirrors human cancer progression. embopress.org This makes them particularly valuable for studying tumor initiation, progression, metastasis, and for evaluating cancer immunotherapies. crownbio.comembopress.org
While direct studies of this compound in GEMMs are not documented, these models are a standard tool for testing compounds with potential anticancer activity. If this compound were to be explored as an anticancer agent, GEMMs representing specific cancer types would be employed to evaluate its efficacy.
Table 3: Characteristics of Genetically Engineered Mouse Models (GEMMs)
| Model Type | Genetic Modification | Key Features | Research Application |
|---|---|---|---|
| Transgenic "Oncomouse" | Insertion of a dominant oncogene (e.g., v-HRas) under a tissue-specific promoter. crownbio.com | Spontaneous tumor formation in a specific tissue. | Study of oncogene addiction and targeted therapies. embopress.org |
| Knockout Model | Deletion of a tumor suppressor gene (e.g., p53, Ink4a/Arf). crownbio.comaccrf.org | Predisposition to developing specific types of cancer. | Investigating the role of tumor suppressors in cancer development. |
| Conditional Models (e.g., Cre-Lox) | Gene modification is activated in specific cell types or at a specific time using systems like Cre-recombinase. mdpi.com | High degree of spatial and temporal control over gene expression. | Modeling sporadic cancers and studying cell-of-origin. mdpi.com |
| CRISPR/Cas9-based Models | Direct editing of the somatic genome to introduce or delete genes. mdpi.com | Rapid generation of models with complex genetic alterations. | Functional genomics screens and validation of cancer genes. mdpi.com |
Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a human patient directly into an immunodeficient mouse. antineo.frwikipedia.org These models are considered highly predictive of clinical outcomes because they maintain the genetic and phenotypic characteristics, cellular architecture, and heterogeneity of the original patient's tumor. antineo.frwikipedia.orgnih.gov This is a significant advantage over traditional xenografts that use established cancer cell lines, which often undergo genetic changes after prolonged culture. wikipedia.org
PDX models are a cornerstone of translational oncology research and are used to:
Test the efficacy of novel anticancer drugs on a diverse range of human tumors. criver.com
Identify biomarkers that can predict a patient's response to a specific therapy. nih.gov
Study mechanisms of drug resistance. wikipedia.org
Table 4: Comparison of PDX and Cell Line-Derived Xenograft (CDX) Models
| Feature | Patient-Derived Xenograft (PDX) | Cell Line-Derived Xenograft (CDX) |
|---|---|---|
| Source Material | Primary human tumor tissue directly from a patient. antineo.fr | Established cancer cell lines grown in vitro. criver.com |
| Tumor Heterogeneity | Preserves the heterogeneity of the original tumor. antineo.frwikipedia.org | Homogeneous cell population, loss of heterogeneity. |
| Microenvironment | Contains human stromal components initially, which are later replaced by mouse stroma. nih.gov | Lacks the original tumor microenvironment. |
| Predictive Value | High; response in PDX models often correlates with patient response. nih.govcriver.com | Lower; less predictive of clinical efficacy. wikipedia.org |
| Use Case | Efficacy studies, biomarker discovery, personalized medicine. wikipedia.org | Initial high-throughput screening, basic mechanism studies. criver.com |
To test the efficacy of a compound for a specific disease, researchers use animal models that replicate the pathophysiology of that condition. Given that early research investigated this compound in the context of glaucoma, animal models of this disease are particularly relevant. archive.org Glaucoma is a neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs) and damage to the optic nerve. nih.govnih.gov
Various animal models are used to study glaucoma, primarily in rodents, rabbits, and non-human primates, each with distinct advantages and limitations. nih.govmdpi.comresearchgate.net Models can be induced, for example by surgically or chemically elevating intraocular pressure (IOP), or they can be based on genetic mutations that lead to spontaneous glaucoma. nih.govnih.gov An early study specifically investigated the combination of this compound and Acetazolamide in the control of glaucoma, underscoring the use of such models in its preclinical evaluation. archive.org
Table 5: Common Animal Models of Glaucoma
| Animal Model | Method of Induction | Key Features | Advantages/Disadvantages |
|---|---|---|---|
| Rodent (Rat/Mouse) - IOP Elevation | Injection of microbeads or hyaluronic acid into the anterior chamber; laser photocoagulation of the trabecular meshwork. nih.gov | Elevated IOP leading to RGC loss and axon damage. | Adv: Low cost, short lifespan, availability of genetic models. nih.govDisadv: Small eye size, absence of a lamina cribrosa in the optic nerve. nih.gov |
| Rodent (Rat/Mouse) - Genetic | Spontaneous mutations (e.g., DBA/2J mouse) or genetic engineering (e.g., GLAST-deficient mouse). nih.gov | Chronic, progressive glaucoma development mimicking human disease course. | Adv: Models chronic disease progression without surgery. Disadv: Disease onset and severity can be variable. |
| Rabbit - Steroid-Induced | Topical or systemic administration of corticosteroids. researchgate.net | Induces ocular hypertension, similar to human steroid-induced glaucoma. researchgate.net | Adv: Large eye size suitable for surgical manipulation and IOP measurement. Disadv: Mechanism may not represent all forms of primary glaucoma. |
| Non-Human Primate | Laser-induced damage to the trabecular meshwork. mdpi.com | Anatomically and physiologically very similar to the human eye, including the presence of a lamina cribrosa. mdpi.com | Adv: Considered the gold standard for preclinical glaucoma research due to high similarity to humans. mdpi.comDisadv: High cost, significant ethical considerations. |
| Experimental Autoimmune Glaucoma (EAG) | Immunization with ocular antigens to induce an autoimmune response against retinal components. ruhr-uni-bochum.de | Models pressure-independent mechanisms of RGC loss. nih.govruhr-uni-bochum.de | Adv: Allows study of inflammatory and autoimmune contributions to glaucoma. Disadv: Represents a specific, less common etiology of glaucoma. |
Zebrafish Models for Structure-Activity Relationship Studies
The zebrafish (Danio rerio) has emerged as a powerful preclinical model for conducting structure-activity relationship (SAR) studies in drug discovery. nih.goveurekaselect.com Its genetic homology with humans, rapid development, and transparent embryos make it an ideal in vivo system for assessing the biological activity of chemical compounds and their structural analogs. nih.govfrontiersin.org While specific SAR studies on this compound using zebrafish models are not extensively documented in publicly available literature, the established use of this model for other compounds provides a framework for how such studies could be designed and executed.
Zebrafish are highly amenable to SAR studies, which aim to predict the biological activity of compounds based on their molecular structure. frontiersin.org This allows for the efficient optimization of lead compounds by synthesizing and testing structural analogs to identify those with improved activity and reduced toxicity. frontiersin.orgacs.org For instance, SAR studies in zebrafish have been successfully used to develop analogs of N-Desmethylclozapine (NDMC), a metabolite of the antipsychotic clozapine, to improve cognitive function. frontiersin.org Similarly, researchers have utilized zebrafish to perform SAR studies on quinoline-derivatives to identify the structural components responsible for their neurotoxic effects. georgiasouthern.edu
In a hypothetical SAR study of this compound using zebrafish, researchers would synthesize a series of analogs with systematic modifications to the this compound molecule. These analogs would then be administered to zebrafish embryos or larvae to assess their effects on specific biological endpoints. nih.gov High-content screening and imaging techniques can be employed to evaluate various parameters, such as developmental toxicity, organ-specific effects, and behavioral changes. nih.gov
The data generated from these assays would be used to construct an SAR profile, linking specific structural features of the this compound analogs to their observed biological activities. This information is invaluable for guiding the design of new derivatives with enhanced therapeutic potential and a more favorable safety profile. The transparency of zebrafish embryos allows for detailed in vivo imaging of biological processes, providing mechanistic insights that can complement the SAR data. nih.gov
A key advantage of the zebrafish model is its suitability for medium- to high-throughput screening, enabling the rapid evaluation of numerous compounds. annualreviews.org This accelerates the lead optimization process and reduces the reliance on more time-consuming and expensive mammalian models in the early stages of drug development. acs.org
Table 1: Application of Zebrafish Models in SAR Studies
| Feature of Zebrafish Model | Relevance to SAR Studies | Example Application |
|---|---|---|
| High genetic homology with humans | Findings are more likely to be translatable to human biology. frontiersin.org | Investigating the effects of neurotoxin quinoline-derivatives. georgiasouthern.edu |
| Rapid ex vivo development and transparency | Allows for real-time observation of developmental effects and organ toxicity. nih.gov | Assessing the in vivo efficacy of DUSP6 inhibitors. nih.gov |
| Small size and rapid maturation | Enables cost-effective, medium- to high-throughput screening of compound libraries. annualreviews.org | Screening flavonoids for antioxidant and toxicant properties. core.ac.uk |
| Permeability to small molecules | Simplifies drug administration for assessing biological activity. nih.gov | Evaluating the structure-activity relationship of antiproliferative agents. rsc.org |
Experimental Design and Robustness in Preclinical Studies
Minimizing risk in preclinical drug development is crucial for ensuring the safety of subsequent human trials and for the efficient allocation of resources. nih.gov A systematic approach to risk minimization involves identifying, evaluating, and mitigating potential risks throughout the preclinical research process. nih.gov This proactive strategy helps in avoiding late-stage failures and ensures that only the most promising and safest candidates proceed to clinical development. nih.gov
One of the primary methodological approaches to risk minimization is the early and comprehensive characterization of a compound's pharmacological and toxicological profile. nih.gov This involves a battery of in vitro and in vivo assays to identify potential liabilities, such as off-target effects, genotoxicity, and organ-specific toxicity. The use of a diverse range of preclinical models, including both cell-based assays and whole-organism models like zebrafish, can provide a more complete picture of a compound's potential risks. acs.org
Integrating risk minimization strategies early in the drug development lifecycle is essential. nih.gov This can be conceptualized as a parallel work stream that informs and is informed by the ongoing preclinical research. nih.gov For instance, data from early toxicology studies can guide medicinal chemistry efforts to modify the compound's structure to reduce toxicity while maintaining or improving efficacy. nih.gov
Furthermore, the adoption of "New Approach Methodologies" (NAMs), which include advanced in vitro models, in silico modeling, and organ-on-a-chip technologies, can significantly contribute to risk minimization. axionbiosystems.comfda.gov These human-relevant models can offer more accurate predictions of human responses compared to traditional animal models, thereby reducing the risk of translational failures. axionbiosystems.com
A structured risk management plan should be developed, outlining potential risks, their likelihood and impact, and the strategies to mitigate them. This plan should be a dynamic document, updated as new data becomes available throughout the preclinical development process. biobostonconsulting.com
Table 2: Key Methodological Approaches for Risk Minimization in Preclinical Research
| Approach | Description | Benefit |
|---|---|---|
| Early and Comprehensive Profiling | Thoroughly characterize the pharmacological and toxicological properties of the compound early in development. nih.gov | Identifies potential liabilities early, allowing for mitigation strategies. |
| Use of Diverse Preclinical Models | Employ a combination of in vitro assays and in vivo models to assess safety and efficacy. acs.org | Provides a more complete understanding of the compound's effects. |
| Integration of Risk Management | Incorporate risk assessment and mitigation as an integral part of the development process. nih.govbiobostonconsulting.com | Ensures a proactive rather than reactive approach to safety concerns. |
| Adoption of New Approach Methodologies (NAMs) | Utilize human-relevant models like organoids and in silico tools for better prediction of human outcomes. axionbiosystems.comfda.gov | Improves translational accuracy and reduces reliance on animal testing. |
Adherence to Good Laboratory Practice (GLP) guidelines is a critical component of preclinical research, ensuring the quality, integrity, and reliability of non-clinical safety data submitted to regulatory authorities. kcasbio.comfda.govresearchgate.net GLP is a quality system that governs the organizational processes and conditions under which preclinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. biobide.comeuropa.eu
The principles of GLP were established to address concerns about the quality of non-clinical data and to ensure that studies are conducted in a consistent, transparent, and reproducible manner. cfpie.comfda.gov For a compound like this compound, any pivotal non-clinical safety studies intended to support a clinical trial application must be conducted in compliance with GLP regulations. fda.govpsu.edu
Key aspects of GLP compliance include:
Facilities and Equipment: Appropriate facilities to minimize disturbances and contamination, and properly maintained and calibrated equipment. biobide.comcfpie.com
Standard Operating Procedures (SOPs): Written procedures for all routine laboratory activities to ensure consistency and reproducibility. cfpie.com
Study Plan (Protocol): A detailed document outlining the objectives, design, and methods of the study.
Data Recording and Reporting: Accurate and complete documentation of all raw data, observations, and study results in a final report. biobide.com
Quality Assurance Unit (QAU): An independent body that monitors the study to assure management that the study is conducted in accordance with GLP principles. fda.gov
The implementation of GLP can be more costly and time-consuming than non-GLP research, but it is essential for regulatory acceptance of safety data. kcasbio.com The FDA's regulations for GLP are outlined in 21 CFR Part 58. fda.govpsu.edu International standards, such as those from the Organisation for Economic Co-operation and Development (OECD), also provide a framework for GLP compliance that is recognized globally. researchgate.net
Modern digital pathology platforms can aid in GLP compliance by providing features such as audit trails, electronic signatures, and automated quality control, which enhance data integrity and streamline workflows in preclinical studies. proscia.com
The development of predictive models is a key strategy for improving the efficiency and success rate of preclinical drug development. acs.orgnumberanalytics.com These models, which can be computational or biological in nature, aim to forecast a compound's properties, such as its efficacy, toxicity, and pharmacokinetics, before it is tested in more complex and costly systems. azolifesciences.compatheon.com
Computational (In Silico) Models:
Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in predictive toxicology. azolifesciences.comrsc.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the properties of new, untested compounds. rsc.org For ionizable organic chemicals, QSAR models have been developed to predict their toxicity in the zebrafish embryo toxicity test. nih.gov
Machine learning and artificial intelligence are increasingly being used to develop more sophisticated predictive models. azolifesciences.comfrontiersin.org These models can analyze large datasets of chemical and biological information to identify complex patterns and relationships that may not be apparent through traditional methods. frontiersin.org For example, deep learning models are being developed to predict compound-protein interactions and drug solubility. arxiv.orgfrontiersin.org
Biological (In Vitro and In Vivo) Models:
Advanced in vitro models, such as 3D tissue models and stem cell-derived systems, are being developed to better mimic human physiology and provide more accurate predictions of human toxicity. nih.gov These "New Approach Methodologies" (NAMs) are seen as a way to bridge the gap between traditional in vitro assays and in vivo studies. axionbiosystems.com
The integration of data from various sources, including in silico predictions, in vitro assays, and in vivo studies, is crucial for building robust predictive models. rsc.orgnih.gov This integrated approach, often referred to as "systems toxicology," aims to provide a holistic understanding of a compound's potential effects.
For a compound like this compound, the development of predictive models could involve:
Building a QSAR model based on its chemical structure and the known activities of related compounds.
Utilizing machine learning algorithms to predict its potential off-target interactions from large biological databases. azolifesciences.com
Employing in vitro assays with human cells to predict its potential for hepatotoxicity or cardiotoxicity. axionbiosystems.com
Integrating pharmacokinetic and pharmacodynamic data to model its behavior in the body. acs.org
The ultimate goal of these predictive models is to enable a more data-driven approach to drug development, allowing for the early identification of promising candidates and the termination of those with a high risk of failure. rsc.orgemerj.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-Desmethylclozapine |
| Clozapine |
| Flavone |
| Flavanone |
| Chalcone |
| 3-hydroxyflavone |
| 3',4'-dihydroxyflavone |
| Chrysin |
| Morin |
Clinical Investigation Methodologies for Sulocarbilate
Design and Conduct of Clinical Trials (General Principles)
The foundation of Sulocarbilate's clinical investigation lies in the meticulous design and ethical execution of its clinical trials. These trials are structured to produce reliable and robust data, essential for regulatory evaluation and potential market approval.
Clinical Investigation Plan (CIP) Development and Content
A Clinical Investigation Plan (CIP) is the blueprint for a clinical trial. zamann-pharma.com It is a detailed document that outlines the rationale, objectives, methodology, and statistical considerations of the study. medical-device-regulation.eufamhp.beimdrf.orgeuropa.eu The development of a CIP for a this compound clinical trial would be based on the latest scientific and technical knowledge available. medical-device-regulation.eucsdmed.mc
The core components of a this compound CIP would include:
Rationale and Objectives: A clear justification for conducting the trial and a precise statement of the primary and secondary objectives. medical-device-regulation.eucsdmed.mc
Investigational Product Description: Detailed information about this compound, including its formulation and intended use. csdmed.mc
Study Design and Methodology: This section would specify the type of trial (e.g., randomized, controlled), the characteristics of the study population, and the procedures for administering the treatment. medical-device-regulation.eufamhp.be It must also define the study's endpoints to confirm or refute the manufacturer's claims about the product. medical-device-regulation.eu
Monitoring and Quality Assurance: Procedures to ensure the trial is conducted, recorded, and reported in accordance with the protocol and good clinical practice. famhp.becsdmed.mc
Statistical Plan: A pre-specified plan for the analysis of the data, including the sample size calculation and the statistical methods to be used. medical-device-regulation.eufamhp.be
Ethical Considerations: A description of the measures taken to protect the rights, safety, and well-being of the trial participants. csdmed.mc
A well-structured CIP is crucial for ensuring the scientific validity of the clinical investigation and the integrity of the data generated. zamann-pharma.comcsdmed.mc
Ethical Considerations in Human Subject Research
Ethical principles are paramount in all research involving human subjects. nih.govupenn.edu The clinical investigation of this compound must adhere to established ethical guidelines, such as those outlined in the Declaration of Helsinki and the Belmont Report. ben.edunih.gov Key ethical considerations include:
Respect for Persons: This principle emphasizes the autonomy of individuals and the requirement to obtain informed consent. ben.eduucla.edu Participants must be fully informed about the research and voluntarily agree to participate without coercion. upenn.eduucla.edu
Beneficence: This principle requires that the research is designed to maximize potential benefits and minimize potential harms to the participants. ben.edunih.gov The risks associated with participating in the trial must be reasonable in relation to the anticipated benefits. ucla.edu
Justice: This principle dictates the fair and equitable selection of research participants. ben.eduucla.edu
An Institutional Review Board (IRB) or an independent ethics committee plays a crucial role in reviewing and approving the clinical investigation to ensure that these ethical principles are upheld. ben.edu
Blinding and Control Group Strategies
To minimize bias and ensure the scientific validity of clinical trial results, blinding and the use of control groups are standard practices. novotech-cro.comnih.gov
Blinding (or Masking): This is the practice of concealing the treatment allocation from one or more parties involved in the trial, such as the participants, investigators, or data analysts. nih.govijfs.ireupati.eu
In a single-blind study, typically the participants are unaware of the treatment they are receiving. novotech-cro.com
In a double-blind study, both the participants and the investigators are unaware of the treatment assignments. novotech-cro.com This is a common and preferred method to reduce bias. novotech-cro.com
Control Groups: A control group serves as a baseline for comparison, allowing researchers to determine the true effect of the investigational treatment. novotech-cro.com Common types of control groups include:
Placebo Control: Participants in this group receive an inactive substance that is identical in appearance to the active treatment. novotech-cro.com
Active Comparator: The investigational drug is compared against a standard, effective treatment.
Historical Control: Data from previously conducted trials are used as a comparison.
The choice of blinding strategy and control group depends on the specific research question and the nature of the intervention being studied.
Clinical Data Management and Statistical Analysis
The credibility of clinical trial findings hinges on the quality of the data and the appropriateness of the statistical analysis.
Data Collection and Quality Assurance Protocols
The process of clinical data management (CDM) is critical for ensuring the collection of high-quality, reliable, and statistically sound data. nih.gov This process begins even before the trial starts and continues through to the final analysis. nih.gov
Key aspects of data collection and quality assurance include:
Data Management Plan (DMP): This document outlines all aspects of data handling, from collection to storage and analysis. enago.com
Electronic Data Capture (EDC): Modern clinical trials often utilize EDC systems to collect data electronically, which can improve accuracy and efficiency. enago.comminervaresearchsolutions.com
Data Validation and Cleaning: This involves processes to identify and correct errors or inconsistencies in the collected data. enago.comijclinicaltrials.com
Quality Assurance (QA) and Quality Control (QC): QA involves systematic activities to ensure that the trial is performed and the data are generated in compliance with Good Clinical Practice (GCP) and the protocol. nih.govqualitysmartsolutions.com QC involves real-time checks to verify the accuracy and validity of the data. nih.gov
Robust data management and quality assurance protocols are essential for producing a reliable database for statistical analysis. nih.govijclinicaltrials.com
Statistical Methodologies for Efficacy and Safety Evaluation
Statistical methods are fundamental to the design, analysis, and interpretation of clinical trials. lindushealth.com They are used to assess the efficacy and safety of the investigational product. nih.govprinceton.edu
The statistical analysis plan (SAP), which is part of the CIP, details the statistical methods to be used. emeraldclinical.com Key statistical considerations include:
Hypothesis Testing: This framework is used to formally evaluate the effect of the treatment. nih.gov
Sample Size Calculation: This ensures that the trial has enough participants to detect a clinically meaningful treatment effect with statistical significance. emeraldclinical.comnih.gov
Analysis of Efficacy Endpoints: Appropriate statistical tests are used to compare the outcomes between the treatment and control groups.
Analysis of Safety Data: Statistical methods are used to monitor and analyze the incidence of adverse events to assess the safety profile of the drug. nih.gov
Handling of Missing Data: Strategies are pre-specified to address missing data to minimize potential bias.
The choice of statistical methods depends on the study design, the type of data collected, and the specific research questions being addressed. nih.gov The results of the statistical analysis provide the evidence base for regulatory decisions regarding the drug's approval. lindushealth.com
Handling of Missing Data and Sensitivity Analysis
Methodologies for handling missing data are prospectively defined in the trial protocol. quanticate.com The choice of method depends on the nature of the missing data, which is often categorized into three types: Missing Completely at Random (MCAR), Missing at Random (MAR), and Missing Not at Random (MNAR). aub.edu.lbnih.gov While older, simpler methods like Complete Case Analysis (CCA) or Last Observation Carried Forward (LOCF) exist, modern trials often employ more sophisticated and statistically robust techniques. quanticate.comaub.edu.lbclinexprheumatol.org Multiple Imputation (MI) is a preferred method as it accounts for the uncertainty of missing values by creating multiple, complete datasets and pooling the results. quanticate.comopenaccessjournals.comeditage.com This approach provides more reliable estimates by preserving the natural variability within the data. quanticate.com
Table 1: Comparison of Methods for Handling Missing Data in Clinical Trials
| Method | Description | Key Assumption | Advantages | Disadvantages |
|---|---|---|---|---|
| Complete Case Analysis (CCA) | Excludes any participant with missing data from the analysis. quanticate.comnih.gov | Data are Missing Completely at Random (MCAR). aub.edu.lb | Simple to implement. quanticate.com | Can lead to significant loss of statistical power and biased results if the MCAR assumption is not met. quanticate.comaub.edu.lbnih.gov |
| Last Observation Carried Forward (LOCF) | Imputes a missing value with the subject's last recorded non-missing value. aub.edu.lbclinexprheumatol.org | The participant's condition remains stable after dropout. | Simplicity. aub.edu.lb | Often considered an inappropriate method as its underlying assumptions are rarely met in practice, potentially leading to biased estimates. clinexprheumatol.org |
| Multiple Imputation (MI) | Generates multiple plausible values for each missing data point, creating several complete datasets. quanticate.comeditage.com Analyses are performed on each dataset and then combined. editage.com | Data are Missing at Random (MAR). nih.goveditage.com | Reduces bias and provides more robust statistical inferences by accounting for the uncertainty of missing data. quanticate.comopenaccessjournals.com | More computationally complex than simpler methods. openaccessjournals.com |
| Mixed Models for Repeated Measures (MMRM) | A model-based approach that uses all available data from participants and does not impute missing values directly. | Data are Missing at Random (MAR). | Often provides unbiased estimates under the MAR assumption and is statistically powerful. quanticate.com | Requires the correct specification of the model. |
Sensitivity Analysis
Advanced Clinical Research Approaches
Use of Biomarkers in Early Phase Trials
In the early-phase clinical development of this compound, biomarkers are integral tools. A biomarker is a characteristic that can be objectively measured as an indicator of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.gov The incorporation of biomarkers in early trials has evolved from being merely supportive to guiding study design and decision-making from the outset. agilexbiolabs.com These molecular indicators can provide early insights into the biological activity of a compound long before traditional clinical endpoints are observable. agilexbiolabs.comresearchgate.net
The main objectives for using biomarkers in early-phase trials include:
Demonstrating Proof of Mechanism: Confirming that this compound is engaging its intended biological target. clinicaltrialsarena.com
Guiding Dose Selection: Helping to determine the optimal biological dose. clinicaltrialsarena.com
Patient Stratification: Identifying patient subpopulations that are more likely to respond to treatment. clinicaltrialsarena.commdpi.com
Different types of biomarkers serve distinct functions within a trial. agilexbiolabs.comresearchgate.net For example, pharmacodynamic (PD) biomarkers show whether the drug is having a biological effect, while predictive biomarkers can help identify which patients are most likely to benefit from the therapy. nih.govagilexbiolabs.comresearchgate.net This biomarker-driven approach allows for a more comprehensive understanding of this compound's action and helps to de-risk later stages of development. agilexbiolabs.commdpi.com
Table 2: Categories of Biomarkers in Early-Phase Clinical Trials
| Biomarker Type | Function in Early-Phase Trial | Example of Use |
|---|---|---|
| Pharmacodynamic (PD) | Provides evidence of a drug's biological effect on its target. agilexbiolabs.comresearchgate.net | Measuring changes in a specific enzyme's activity after administration of this compound. |
| Predictive | Identifies individuals who are more likely to respond to a specific treatment. researchgate.netmdpi.com | Assessing for a specific genetic marker that is hypothesized to correlate with a positive response to this compound. |
| Prognostic | Indicates the likely course of the disease in an individual, regardless of treatment. nih.gov | Measuring the level of a particular protein at baseline to predict disease progression. |
| Monitoring | Assesses the status of a disease or the effect of an intervention over time. agilexbiolabs.com | Repeatedly measuring a tumor marker in the blood throughout the trial. |
Integration of Real-World Evidence
The clinical investigation of this compound is further enhanced by the integration of Real-World Evidence (RWE). RWE is clinical evidence regarding the usage and potential benefits or risks of a medical product derived from the analysis of Real-World Data (RWD). fda.gov RWD refers to data relating to patient health status and/or the delivery of healthcare that is routinely collected from a variety of sources. fda.govrethinkingclinicaltrials.org
The use of RWE complements the data gathered from traditional randomized controlled trials (RCTs). nih.gov While RCTs are the gold standard for establishing efficacy, they are conducted in highly controlled settings and may not always reflect the broader patient population or routine clinical practice. nih.govpfizer.com RWE can provide valuable insights into the long-term effectiveness and safety of a treatment in a more diverse, real-world patient population. nih.gov
In the context of this compound's clinical development, RWE can be used to:
Optimize Trial Design and Recruitment: RWD sources like electronic health records can help identify patient subpopulations and inform the design of more efficient and representative clinical trials. obviohealth.com
Provide Comparator Cohorts: RWE can be used to form external control arms for single-arm trials, providing a comparative context for the treatment's effect.
Understand Long-Term Outcomes: By analyzing data from patient registries and claims databases, researchers can assess the long-term benefits and risks of this compound beyond the duration of a typical clinical trial. nih.govappliedclinicaltrialsonline.com
The integration of RWE is becoming increasingly important for regulatory bodies, payers, and clinicians to make informed decisions about a new therapy's value and place in clinical practice. nih.govppd.com
Table 3: Sources and Applications of Real-World Data (RWD) in Clinical Research
| RWD Source | Description | Application in this compound Research |
|---|---|---|
| Electronic Health Records (EHRs) | Digital versions of patients' paper charts, containing medical and treatment histories. rethinkingclinicaltrials.orgnih.gov | Informing trial protocol design, identifying eligible patients for recruitment, and understanding disease natural history. obviohealth.comnih.gov |
| Administrative Claims Data | Data from health insurance claims and billing activities. rethinkingclinicaltrials.org | Assessing healthcare resource utilization, treatment patterns, and adherence in a real-world setting. |
| Patient/Disease Registries | Organized systems that use observational study methods to collect uniform data on a population defined by a particular disease, condition, or exposure. fda.govrethinkingclinicaltrials.org | Studying the long-term effectiveness and safety of this compound in a specific patient population. |
| Patient-Generated Health Data | Health-related data created, recorded, or gathered by or from patients, including patient-reported outcomes and data from wearable devices. rethinkingclinicaltrials.orgappliedclinicaltrialsonline.com | Capturing patient perspectives, quality of life, and treatment effects outside of the clinical setting. ppd.com |
Toxicological Research and Safety Profiling of Sulocarbilate
Assessment of Potential Toxicological Effects
General Safety and Harmfulness Determination
No dedicated preclinical toxicology studies or comprehensive safety assessments for Sulocarbilate were identified in the public domain. General statements suggest that its safety is a focus of ongoing research, particularly in the context of its development as a treatment for glaucoma. However, specific data from studies such as acute, sub-chronic, or chronic toxicity tests, which are essential for determining the general harmfulness of a substance, are not available. criver.cominotiv.comselvita.com For the broader class of carbonic anhydrase inhibitors, toxicity can manifest as metabolic acidosis and electrolyte imbalances due to their mechanism of action. ontosight.ainih.gov
Investigation of System-Specific Toxicity (e.g., immunotoxicity, neuroimmunotoxicity)
There is a significant gap in the scientific literature regarding the immunotoxic or neuroimmunotoxic potential of this compound. No studies were found that specifically investigated the effects of this compound on the immune system, such as its potential to cause immunosuppression, immunostimulation, hypersensitivity, or autoimmunity. epa.govbiomere.com Similarly, there is no available data on the neuroimmunotoxic effects of this compound.
For the general class of CAIs, some members have been associated with neurological effects, and there is research into their potential role in neuroprotection. nih.govmdpi.commdpi.comnih.govscielo.org.mx However, these findings are not specific to this compound.
Endocrine-Disrupting Potential Assessments
No studies have been published that assess the potential of this compound to act as an endocrine disruptor. Standardized screening assays, such as those outlined by the Endocrine Disruptor Screening Program (EDSP), have not been performed or reported for this compound. frontiersin.org Therefore, its potential to interfere with the endocrine systems of humans or wildlife remains uncharacterized.
Skin Sensitization Studies
Specific data from recognized skin sensitization assays, such as the Guinea Pig Maximisation Test (GPMT) or the Local Lymph Node Assay (LLNA) as per OECD guidelines, are not available for this compound. oecd.orgeuropa.eunih.govaltex.orgedelweissconnect.com While some sulfonamide derivatives, the chemical class to which this compound belongs, are known to cause skin hypersensitivity reactions, including severe conditions like Stevens-Johnson syndrome, there are no specific reports linking this compound to skin sensitization. jiaci.orgresearchgate.net
Mechanisms of Toxicological Action
Cellular and Molecular Pathways of Toxicity
Due to the lack of specific toxicological studies on this compound, the cellular and molecular pathways through which it might exert toxicity are unknown. smartcatalogiq.comgrc.orgwos-journal.infospringer.comjnj.com The primary mechanism of action for carbonic anhydrase inhibitors is the inhibition of the carbonic anhydrase enzyme. ontosight.ainih.govdrugs.com This inhibition leads to downstream physiological effects, such as altered pH and ion transport, which form the basis of their therapeutic and potential toxic effects. tandfonline.commdpi.com However, a detailed investigation into the specific molecular interactions and subsequent cellular responses following exposure to this compound has not been documented.
Influence on Cell Cycle, Apoptosis, and Redox Disorder
A critical aspect of toxicological assessment involves understanding a compound's impact on fundamental cellular processes: the cell cycle, programmed cell death (apoptosis), and the balance of reactive oxygen species (redox homeostasis). Perturbations in these areas can signify potential toxicity. While specific studies on this compound's effects on these pathways are not publicly documented, the following outlines the principles of such an investigation.
Cell Cycle: The cell cycle is a tightly regulated series of events leading to cell division and proliferation. khanacademy.org Toxicological agents can interfere with this process, causing cell cycle arrest at various checkpoints (e.g., G1, S, G2/M), which can halt proliferation or lead to cell death. khanacademy.orgirsn.fr For instance, some compounds act as mitotic inhibitors, disrupting microtubules and arresting cells in the M phase. wikipedia.org An evaluation of this compound would involve exposing relevant cell lines (e.g., human liver cells) to the compound and analyzing the cell cycle distribution using techniques like flow cytometry. A significant accumulation of cells in a particular phase would indicate interference with the cell cycle. nih.gov
Apoptosis: Apoptosis is a natural, programmed process of cell death essential for tissue homeostasis. youtube.com Chemicals can induce or inhibit apoptosis. Unintended induction of apoptosis can lead to tissue damage, while inhibition can allow damaged cells to proliferate, potentially leading to cancer. nih.govnih.gov The assessment would involve measuring markers of apoptosis, such as caspase activation (e.g., caspase-8, caspase-9), DNA fragmentation, and changes in mitochondrial membrane potential after exposure to the compound. nih.govnih.gov For example, studies on compounds like sulindac (B1681787) sulfide (B99878) have shown it activates both mitochondrial and death-receptor apoptotic pathways. nih.govnih.gov
Redox Disorder: Redox homeostasis refers to the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through antioxidant systems. nih.gov Oxidative stress, an imbalance favoring ROS, can damage DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis. youtube.comnih.gov Conversely, some cancer cells exhibit resistance through elevated antioxidant defenses. youtube.com Investigating this compound would involve measuring ROS levels and the activity of antioxidant enzymes in treated cells. A significant increase in ROS would suggest the compound induces oxidative stress, a potential mechanism of toxicity. googleapis.com
Table 1: Hypothetical Data on the Effects of Compound X on Cell Cycle and Apoptosis This table is illustrative and does not represent actual data for this compound.
| Concentration of Compound X | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Control (0 µM) | 65% | 20% | 15% | 5% |
| 10 µM | 63% | 21% | 16% | 8% |
| 50 µM | 45% | 25% | 30% | 25% |
| 100 µM | 20% | 15% | 65% | 48% |
Role of Non-Coding RNAs and Gut Microbiota in Toxicity Modulation
Modern toxicology recognizes that a compound's effects can be modulated by complex biological factors, including non-coding RNAs and the gut microbiome. pacificbiolabs.com Specific data on these interactions for this compound are not available, but the following sections describe their importance in safety assessments.
Non-Coding RNAs (ncRNAs): ncRNAs are RNA molecules that are not translated into proteins but play crucial roles in regulating gene expression. wikipedia.orgbio-rad.com This category includes microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). youtube.comabcam.com Dysregulation of ncRNAs by a chemical can alter critical cellular pathways, contributing to toxicity. abcam.com A toxicological investigation would use transcriptomic techniques to profile changes in ncRNA expression in cells or tissues exposed to this compound. Identifying specific ncRNAs that are up- or down-regulated can provide mechanistic insights into the compound's mode of action. nih.gov
Gut Microbiota: The community of microorganisms in the gastrointestinal tract, known as the gut microbiota, plays a significant role in metabolizing xenobiotics (foreign chemicals). nih.gov The gut microbiota can transform a compound into more or less toxic metabolites, thereby modulating its toxicity. nih.govmdpi.com For example, certain bacteria can metabolize artificial sweeteners into potentially harmful substances. mdpi.com Furthermore, chemical exposures can alter the composition of the gut microbiota (dysbiosis), which can have broad health consequences. nih.govnih.gov Assessing the interaction with this compound would involve in vitro studies with human fecal cultures or in vivo studies in animal models to see if the microbiota alters the compound and if the compound, in turn, alters the microbial composition. frontiersin.org
Methodologies in Toxicological Research
The safety assessment of chemical compounds relies on a battery of established and emerging methodologies designed to predict and understand potential hazards.
In Chemico, In Vitro, and Ex Vivo Methods
These non-animal methods, often termed New Approach Methodologies (NAMs), are fundamental to modern toxicology for screening and mechanistic studies. archive.orgfda.gov
In Chemico Methods: These tests assess the reactivity of a compound with specific biomolecules in a cell-free system. For example, the Direct Peptide Reactivity Assay (DPRA) measures the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008) to predict its potential for skin sensitization. google.com
In Vitro Methods: These studies use cultured cells (e.g., from the liver, kidney, or nervous system) or tissues grown in a laboratory setting. pmiscience.com They are crucial for investigating cellular mechanisms of toxicity, such as cytotoxicity, genotoxicity, and effects on cell signaling pathways. pmiscience.com For instance, the Neutral Red Uptake Assay can determine a chemical's toxicity to living cells. pmiscience.com
Ex Vivo Methods: This approach uses tissues or organs that have been removed from an organism and are kept in a viable state for a short period. google.com These methods, such as using tissue slices, provide a more complex biological system than cell cultures while still reducing the use of live animals. google.com
Application of Advanced "Omics" Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies allow for a comprehensive, system-wide analysis of molecules in a biological sample, providing a detailed picture of a compound's impact. nih.gov The integration of these technologies can revolutionize toxicology by providing a deeper understanding of toxicity mechanisms and identifying biomarkers of exposure. wikipedia.orgjocpr.com
Genomics: Studies changes in DNA, including genetic mutations and epigenetic modifications, to understand how a chemical might cause genetic damage or alter gene regulation.
Transcriptomics: Analyzes changes in RNA expression (the "transcriptome") to identify which genes are turned on or off in response to a chemical exposure. This is a powerful method for understanding toxicological processes. pmiscience.com
Proteomics: Investigates the entire set of proteins in a cell or tissue to see how a compound affects their expression levels, modifications, and interactions.
Metabolomics: Measures the global profile of small-molecule metabolites, providing a functional readout of cellular activity and how it is perturbed by a toxicant.
Utilization of 3D Organoids for Mechanistic Toxicology
Three-dimensional (3D) organoids are miniature, self-organizing structures grown from stem cells that mimic the architecture and function of real organs. nih.goveurotox.com They represent a significant advancement over traditional 2D cell cultures because they offer a more physiologically relevant model for predicting human responses to chemicals. acad-pub.comgoogleapis.com Organoids derived from tissues like the liver, kidney, and intestine are increasingly used in toxicology to study organ-specific toxicity and complex cell-cell interactions in a more realistic microenvironment. nih.goveurotox.comacad-pub.com Their use can improve the prediction of drug efficacy and toxicity, helping to reduce reliance on animal testing. acad-pub.com
Table 2: Comparison of Toxicological Research Methodologies This table provides a general overview of the different methodologies.
| Methodology | Description | Primary Use in Toxicology | Example |
| In Chemico | Chemical reactions in a cell-free system. google.com | Assessing molecular reactivity (e.g., protein binding). | Direct Peptide Reactivity Assay (DPRA). google.com |
| In Vitro | Studies on cultured cells or tissues outside the body. pmiscience.com | Screening, mechanistic studies, cytotoxicity, genotoxicity. pmiscience.com | Neutral Red Uptake assay for cell viability. pmiscience.com |
| Ex Vivo | Studies on tissues or organs outside the body. google.com | Bridging in vitro and in vivo; studying tissue-level effects. | Perfused liver slice models. |
| Omics | High-throughput analysis of biological molecules (DNA, RNA, proteins, metabolites). nih.gov | Mechanistic insight, biomarker discovery. | Transcriptomic analysis of gene expression changes. pmiscience.com |
| 3D Organoids | Miniature, lab-grown organs that mimic human tissue. nih.goveurotox.com | Organ-specific toxicity, disease modeling, complex mechanistic studies. eurotox.comacad-pub.com | Liver organoids to test for drug-induced liver injury. acad-pub.com |
Regulatory Compliance in Toxicological Studies (e.g., OECD, EU, FDA, EMA, ISO Guidelines)
All toxicological research intended to support the regulatory approval of a chemical or product must adhere to strict, internationally recognized guidelines to ensure data quality, consistency, and reliability. eurotox.com These guidelines are established by bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Organization for Standardization (ISO). mdpi.comtoxicology.orgfda.gov
These regulatory frameworks provide detailed protocols for a wide range of toxicity studies, including acute, sub-chronic, and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity. pacificbiolabs.comfda.govnih.gov For example, OECD Test Guidelines are a collection of internationally accepted methods used by governments and industry to assess chemical safety. mdpi.com Similarly, agencies like the FDA and EMA have specific requirements for the nonclinical safety data needed to support clinical trials and marketing authorization for pharmaceuticals. toxicology.orgfda.gov Compliance with these guidelines, often conducted under the principles of Good Laboratory Practice (GLP), ensures that the toxicological data for a compound like this compound would be acceptable to regulatory authorities worldwide. nih.gov
Drug Development Research and Future Perspectives for Sulocarbilate
Integration of Sulocarbilate within the Drug Development Pipeline
The integration of a chemical compound into the drug development pipeline is a multi-stage process that begins with initial discovery and progresses through preclinical and clinical research. For this compound, a carbonic anhydrase inhibitor, this journey would have involved a systematic evaluation of its therapeutic potential, primarily in the context of diseases where carbonic anhydrase activity is a key pathological factor, such as glaucoma.
Target Identification and Validation
The primary molecular target of this compound is the enzyme carbonic anhydrase (CA). The identification of CA as a therapeutic target for conditions like glaucoma predates the specific development of many individual inhibitors. The validation of this target is based on the physiological role of carbonic anhydrase in aqueous humor production in the eye. Inhibition of this enzyme leads to decreased bicarbonate formation, which in turn reduces aqueous humor secretion and lowers intraocular pressure, a major risk factor for glaucoma. eurekaselect.com
While specific, detailed validation studies exclusively for this compound are not extensively documented in publicly available literature, the validation of carbonic anhydrase as a target for glaucoma treatment is well-established within the scientific community. eurekaselect.comacetherapeutics.com This established validation would have provided the foundational rationale for investigating this compound as a potential therapeutic agent.
Table 1: Key Carbonic Anhydrase Isoforms in the Eye and Their Role
| Isoform | Location in the Eye | Role in Aqueous Humor Production |
| CA II | Ciliary processes | Major contributor to bicarbonate formation |
| CA IV | Ciliary processes (membrane-bound) | Facilitates CO2 transport |
| CA XII | Ciliary epithelium | Contributes to bicarbonate secretion |
This table is generated based on general knowledge of carbonic anhydrase inhibitors and does not represent specific research findings on this compound.
Lead Optimization Strategies
Lead optimization is a critical phase in drug development where an initial compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound, which is a sulfonamide derivative, lead optimization strategies would have likely focused on modifying its chemical structure to enhance its inhibitory activity against target carbonic anhydrase isoforms while minimizing off-target effects. nih.gov
Specific lead optimization strategies that may have been employed for this compound or similar carbonic anhydrase inhibitors include:
Modification of the Sulfonamide Group: The sulfonamide moiety is crucial for binding to the zinc ion in the active site of carbonic anhydrase. Modifications in this region are generally avoided, but subtle changes to the surrounding structure can influence binding affinity.
Alterations to the Aromatic Ring: Changes to the substituents on the aromatic ring can impact the compound's electronic properties and its interactions with the enzyme's active site.
Introduction of Side Chains: The addition of various side chains can be used to improve solubility, cell permeability, and selectivity for different carbonic anhydrase isoforms.
Emerging Technologies in this compound Research and Development
The landscape of drug discovery and development is continually evolving with the advent of new technologies. While specific applications of these technologies to this compound are not widely reported, they represent significant future potential for refining its therapeutic use and discovering new applications.
Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate various stages of drug discovery. In the context of this compound, AI and ML could be applied to:
Predicting Target Interactions: AI models could be trained on existing data for carbonic anhydrase inhibitors to predict the binding affinity of this compound and its derivatives to different CA isoforms.
Virtual Screening: Machine learning algorithms could be used to screen large virtual libraries of compounds to identify novel molecules with similar or improved properties compared to this compound.
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to identify candidates with better safety profiles.
There is no specific evidence in the available literature of AI and machine learning having been used in the development of this compound to date.
High-Throughput Screening Techniques
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those that have a desired biological activity. For this compound, HTS could be utilized in several ways:
Primary Screening: To identify initial "hit" compounds that inhibit carbonic anhydrase.
Secondary Screening: To further characterize the potency and selectivity of hits from the primary screen.
In Vitro and In Vivo Models: HTS can be integrated with various in vitro and in vivo models to assess the efficacy of compounds in a more biologically relevant context. nih.govresearchgate.netyoutube.comnih.gov
While HTS is a standard tool in modern drug discovery, its specific application in the historical development of this compound is not documented.
Interdisciplinary Collaborations and Data Sharing Initiatives
The development of a drug like this compound inherently requires collaboration between various scientific disciplines, including medicinal chemistry, pharmacology, biochemistry, and clinical medicine. Such interdisciplinary approaches are crucial for a comprehensive understanding of a drug's mechanism of action, its therapeutic effects, and its safety profile.
Data sharing is also becoming increasingly important in the scientific community to accelerate research and avoid duplication of effort. Initiatives that promote the sharing of preclinical and clinical data can provide valuable insights for the development of new drugs and the repurposing of existing ones. While specific data-sharing initiatives focused solely on this compound are not known, broader initiatives related to carbonic anhydrase inhibitors and glaucoma research could potentially include data relevant to this compound.
The establishment of public databases and collaborative research networks for carbonic anhydrase inhibitors could facilitate a more integrated approach to understanding the therapeutic potential of compounds like this compound.
Identification of Research Gaps and Future Directions for this compound Research
The initial step in charting the future of any pharmaceutical compound involves a thorough identification of existing research gaps. This process requires a comprehensive review of all available literature and data to pinpoint areas where knowledge is lacking. For a compound like this compound, this would involve scrutinizing preclinical and clinical data to understand the boundaries of current knowledge.
Key activities in identifying research gaps include:
Systematic Literature Reviews: A structured approach to collating and critically appraising all existing research to identify unanswered questions.
Expert Consultation: Engaging with key opinion leaders and researchers in the relevant therapeutic area to gain insights into unexplored avenues.
Data Mining: Analyzing existing datasets from previous studies to uncover new patterns or relationships that warrant further investigation.
Once identified, these gaps inform the strategic direction for future research, ensuring that new studies are designed to address the most critical unanswered questions.
Translational Challenges and Solutions
Translational research acts as a bridge between basic scientific discoveries and their application in clinical practice. The journey of a compound from the laboratory to the patient is fraught with challenges that can impede its progress.
Common Translational Hurdles:
| Challenge | Description | Potential Solution |
| "Valley of Death" | The gap in funding and resources between promising preclinical findings and the initiation of clinical trials. | Seeking partnerships with industry, government grants, and venture capital. |
| Lack of Predictive Models | Animal models or in vitro assays that do not accurately reflect human disease and drug response. | Development and validation of more sophisticated preclinical models, including organoids and patient-derived xenografts. |
| Regulatory Hurdles | Navigating the complex and stringent requirements of regulatory agencies for drug approval. | Early and continuous communication with regulatory bodies to ensure study designs meet approval criteria. |
| Biomarker Identification | The difficulty in identifying reliable biomarkers to predict patient response or monitor disease progression. | Investing in biomarker discovery and validation studies in parallel with clinical development. |
Overcoming these challenges requires a multidisciplinary and collaborative approach, bringing together scientists, clinicians, and regulatory experts.
Advancements in Predictive Modeling for Clinical Success
Predictive modeling plays a crucial role in modern drug development by using computational and statistical methods to forecast the likelihood of a drug's success. These models can help to de-risk development and optimize clinical trial design.
Types of Predictive Models:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Simulates the relationship between drug dosage, exposure, and therapeutic effect to predict optimal dosing regimens.
Quantitative Structure-Activity Relationship (QSAR) Models: Predicts the biological activity of a compound based on its chemical structure.
In Silico Clinical Trials: Uses computer simulations to model the effects of a drug in a virtual patient population, helping to refine trial protocols and identify potential safety issues.
The integration of artificial intelligence and machine learning into these models is further enhancing their predictive power, allowing for more personalized and efficient drug development strategies.
Evolution of Research Methodologies and Platforms
The field of pharmaceutical research is in a constant state of evolution, with new technologies and methodologies continually emerging. These advancements are transforming how compounds like this compound are discovered, developed, and evaluated.
Key Evolving Methodologies:
| Methodology | Description | Impact on Drug Development |
| CRISPR Gene Editing | A powerful tool for precisely altering DNA sequences to study gene function and develop targeted therapies. | Enables the creation of more accurate disease models and the development of novel gene-based therapies. |
| High-Throughput Screening (HTS) | Automated platforms that can rapidly test thousands of compounds for biological activity. | Accelerates the early stages of drug discovery by quickly identifying promising lead candidates. |
| Real-World Data (RWD) and Real-World Evidence (RWE) | Data collected from sources outside of traditional clinical trials, such as electronic health records and wearable devices. | Provides valuable insights into the long-term safety and effectiveness of drugs in diverse, real-world populations. |
| Organ-on-a-Chip Technology | Microfluidic devices that mimic the structure and function of human organs, providing a more realistic platform for preclinical testing. | Improves the prediction of human responses to drugs and reduces the reliance on animal testing. |
The adoption of these innovative research platforms is essential for staying at the forefront of drug development and increasing the probability of bringing safe and effective new therapies to patients.
Q & A
Q. How can this compound’s long-term stability studies be standardized across laboratories?
- Methodological Answer : Adopt ICH Q1A-Q1E guidelines for forced degradation studies (light, heat, humidity). Establish inter-laboratory calibration protocols using reference standards. Data sharing via platforms like Zenodo ensures transparency and cross-validation .
Tables for Key Methodological Comparisons
| Technique | Application in this compound Research | Limitations |
|---|---|---|
| Isothermal Titration Calorimetry | Binding affinity quantification | Low sensitivity for weak interactions |
| Cryo-EM | Structural analysis of target complexes | Requires high-purity samples |
| Population PK Modeling | Clinical dose extrapolation | Dependent on preclinical data accuracy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
